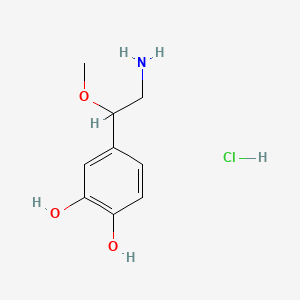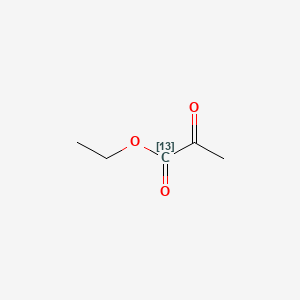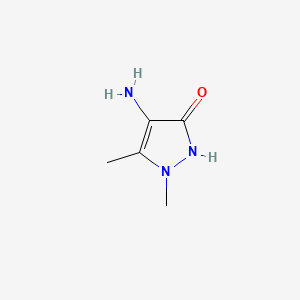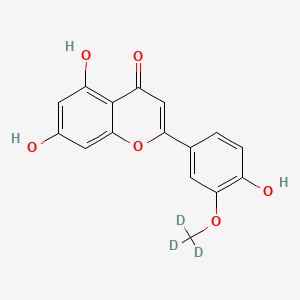
Chrysoeriol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chrysoeriol-d3 is a deuterated form of chrysoeriol, a naturally occurring flavonoid. Flavonoids are a class of polyphenolic compounds found in various fruits, vegetables, and plants. Chrysoeriol itself is a methoxy derivative of luteolin and is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
Chrysoeriol-d3 can be synthesized through the methylation of luteolin using specific methyltransferases. The process involves the transfer of a methyl group to luteolin, resulting in the formation of chrysoeriol . The deuterated form, this compound, is obtained by incorporating deuterium atoms into the structure during the synthesis process. This can be achieved using deuterated reagents and solvents under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for the purification and characterization of the final product .
化学反应分析
Types of Reactions
Chrysoeriol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce reduced flavonoid derivatives .
科学研究应用
Chrysoeriol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of flavonoid metabolism and interactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.
作用机制
Chrysoeriol-d3 exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as xanthine dehydrogenase/oxidase and cytochrome P450 1B1 . These interactions lead to the modulation of oxidative stress and inflammatory responses, contributing to its therapeutic effects. Additionally, this compound influences signaling pathways such as NF-κB, PI3K/AKT, and JAK/STAT, which are involved in cell proliferation, apoptosis, and immune responses .
相似化合物的比较
Chrysoeriol-d3 is similar to other flavonoids such as luteolin, diosmetin, and apigenin. it is unique due to its methoxy group at the 3’ position, which enhances its biological activity and stability . Other similar compounds include:
Luteolin: A non-methylated flavonoid with similar anti-inflammatory and antioxidant properties.
Diosmetin: Another methoxy derivative of luteolin, differing in the position of the methoxy group.
Apigenin: A flavonoid with a similar structure but lacking the methoxy group.
This compound stands out due to its enhanced stability and bioavailability, making it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVLDHREVKTSH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)
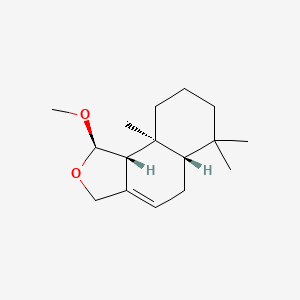
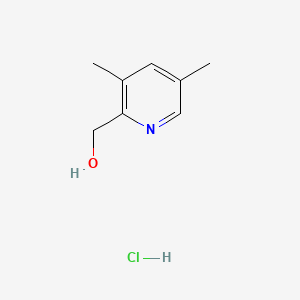

![1-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]urea](/img/structure/B586174.png)


